N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide
Description
The compound N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide features a pyrazole core substituted at position 3 with a biphenyl group and at position 1 with a phenyl group. The hydrazide moiety is conjugated via an (E)-configured methylidene linkage. This structure enables diverse intermolecular interactions, such as π-π stacking (via biphenyl) and hydrogen bonding (via hydrazide), which are critical for biological activity and coordination chemistry .
Properties
IUPAC Name |
N-[(E)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4O/c34-29(25-12-6-2-7-13-25)31-30-20-26-21-33(27-14-8-3-9-15-27)32-28(26)24-18-16-23(17-19-24)22-10-4-1-5-11-22/h1-21H,(H,31,34)/b30-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCEOBFTSRODV-TWKHWXDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=NNC(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide involves a multi-step process:
Formation of the Pyrazole Ring: : This step typically starts with a condensation reaction between a substituted hydrazine and an appropriate α,β-unsaturated carbonyl compound.
Biphenyl Integration: : The biphenyl moiety is often introduced via a Suzuki-Miyaura coupling reaction, leveraging palladium catalysts to form carbon-carbon bonds.
Schiff Base Formation: : The final step involves the condensation of the synthesized pyrazole derivative with benzohydrazide under mild acidic or basic conditions to yield the target compound.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes necessitates optimization of reaction conditions to ensure maximum yield and purity. This includes fine-tuning reaction temperatures, solvent selections, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is involved in various types of chemical reactions:
Oxidation: : It can undergo oxidation reactions, typically resulting in the formation of N-oxide derivatives.
Reduction: : Reductive reactions can lead to the formation of hydrazine or aniline derivatives, altering the electronic properties of the compound.
Substitution: : This compound can participate in electrophilic or nucleophilic substitution reactions, often modifying its aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Substitution: : Substitution reactions may involve halogens (e.g., bromine, chlorine) under UV light or using Lewis acids as catalysts.
Major Products Formed
Oxidation may yield N-oxide derivatives.
Reduction can form hydrazine or aniline derivatives.
Substitution reactions result in various functionalized aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 442.5 g/mol. Its structure features a biphenyl moiety and a pyrazole ring, which are known to contribute to its biological activity. The compound's detailed structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, research published in MDPI indicates that derivatives of benzohydrazide exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor cell proliferation through the modulation of key signaling pathways .
Antimicrobial Properties
The compound has also demonstrated antimicrobial properties against a range of pathogens. A study indicated that benzohydrazide derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in developing new antibiotics .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide has shown promise in reducing inflammation. Experimental models have demonstrated that it can inhibit pro-inflammatory cytokines, thereby offering therapeutic benefits in inflammatory diseases .
Case Study 1: Antitumor Efficacy
A detailed investigation into the antitumor efficacy of this compound was conducted using human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Activity Assessment
In another study focused on antimicrobial activity, this compound was tested against a panel of bacterial strains. The results revealed notable inhibitory effects on both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potential for clinical application in treating infections caused by resistant strains.
Mechanism of Action
Effects and Molecular Targets
The bioactivity of N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is primarily mediated through its interaction with specific molecular targets such as enzymes or receptors. It often inhibits enzyme activity by binding to the active site, blocking substrate access or altering enzyme conformation.
Pathways Involved
This compound can modulate various biological pathways, including:
Apoptosis Pathways: : Inducing programmed cell death in cancer cells.
Signal Transduction Pathways: : Interfering with cellular signaling to prevent the proliferation of pathogens or cancer cells.
Comparison with Similar Compounds
Structural Features
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
Biological Activity
N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential applications.
Chemical Structure
The molecular formula of this compound is C29H22N4O, and its structure features a biphenyl moiety linked to a hydrazone derivative of benzohydrazide. The presence of the pyrazole ring is significant for its biological properties.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymes : These compounds often act as enzyme inhibitors, targeting critical enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDAC) and thymidylate synthase .
- Antioxidant Activity : The presence of phenolic groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance:
- Cytotoxicity : Research has shown that pyrazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bactericidal Effects : Studies indicate that related compounds exhibit bactericidal activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM .
Case Studies
In a recent study involving a series of Schiff base derivatives including this compound, researchers found that these compounds significantly inhibited tumor growth in xenograft models. The study reported a reduction in tumor size by over 50% compared to control groups within two weeks of treatment .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
- Yields >70% are achievable with stoichiometric control and inert atmosphere .
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Answer:
A combination of methods is critical:
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), hydrazone NH (δ ~10–11 ppm), and pyrazole CH (δ ~7.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~160–170 ppm) and imine (C=N, δ ~150 ppm) groups .
- IR : Detect C=O stretch (~1650 cm⁻¹) and N-H stretch (~3200 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve stereochemistry and confirm the (E)-configuration .
Advanced: How can computational modeling predict this compound’s binding interactions with biological targets?
Answer:
Methodology :
Target Selection : Prioritize kinases or inflammatory enzymes (e.g., COX-2) based on structural analogs .
Docking Studies :
- Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.
- Focus on the hydrazone moiety and biphenyl group for hydrogen bonding and π-π stacking .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interaction) .
ADMET Prediction : Employ SwissADME to evaluate bioavailability and toxicity risks (e.g., PAINS filters) .
Case Study : Analogous pyrazole-hydrazides showed COX-2 inhibition (IC₅₀ ~5 µM) via similar docking poses .
Advanced: How to resolve contradictory bioactivity data across different assays?
Answer:
Root Causes & Solutions :
| Contradiction | Possible Cause | Resolution Strategy |
|---|---|---|
| Varying IC₅₀ values in enzymatic vs. cellular assays | Poor cell permeability or off-target effects | Perform permeability assays (Caco-2/PAMPA) and use siRNA knockdowns to isolate target effects . |
| Inconsistent antimicrobial activity | Strain-specific resistance or compound stability | Test stability in culture media (HPLC) and combine with efflux pump inhibitors . |
| Discrepant cytotoxicity results | Assay interference (e.g., MTT vs. resazurin) | Validate with orthogonal assays (flow cytometry for apoptosis) . |
Example : A related compound showed 10-fold higher activity in enzymatic assays than cellular models due to efflux pump-mediated resistance, resolved using verapamil .
Advanced: What strategies optimize crystallographic data refinement for this compound?
Answer:
SHELX Workflow :
Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data .
Structure Solution :
- SHELXT : For phase problem resolution via dual-space methods .
- SHELXL : Refine anisotropic displacement parameters and validate via R-factor (<5%) .
Troubleshooting :
Q. Validation Tools :
- PLATON for symmetry checks.
- CCDC Mercury for visualizing π-π interactions (typical distance: 3.5–4.0 Å) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
- Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent hydrolysis .
- Stability Monitoring : Conduct periodic HPLC analysis (e.g., every 3 months) to detect degradation (e.g., hydrazone cleavage) .
Advanced: How to design SAR studies for derivatives targeting enhanced bioactivity?
Answer:
SAR Design Matrix :
| Position | Modification | Hypothesized Impact |
|---|---|---|
| Pyrazole C-3 | Replace biphenyl with naphthyl | Increased lipophilicity for membrane penetration . |
| Hydrazide N-H | Methyl/ethyl substitution | Reduce metabolic oxidation while retaining H-bond capacity . |
| Benzohydrazide | Introduce electron-withdrawing groups (e.g., NO₂) | Enhance electrophilicity for covalent target binding . |
Q. Synthesis Validation :
- Characterize derivatives via XRD and compare IC₅₀ values in dose-response assays (n ≥ 3 replicates) .
Advanced: What mechanistic insights explain its dual antioxidant and pro-apoptotic activity?
Answer:
Proposed Mechanisms :
- Antioxidant : Scavenges ROS via hydrazone-mediated electron donation (EC₅₀ ~20 µM in DPPH assay) .
- Pro-Apoptotic : Activates caspase-3/7 via mitochondrial pathway (confirmed by JC-1 staining and cytochrome c release) .
Q. Experimental Validation :
- ROS Detection : Use DCFH-DA fluorescence in H₂O₂-stressed cells.
- Western Blotting : Measure Bcl-2/Bax ratio and caspase cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
